molecular formula C10H14N2O B1586301 1-(3-Hydroxyphenyl)piperazine CAS No. 59817-32-2

1-(3-Hydroxyphenyl)piperazine

Cat. No. B1586301
CAS RN: 59817-32-2
M. Wt: 178.23 g/mol
InChI Key: AYGYICRITMSJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyphenyl)piperazine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by the synonym 3-(1-Piperazino)phenol .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms and a phenyl ring attached to one of the nitrogen atoms with a hydroxyl group at the 3-position .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 217-221 °C . The compound is sensitive to air .

Scientific Research Applications

Opioid Receptor Antagonism

1-(3-Hydroxyphenyl)piperazine and its derivatives, such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, have been identified as pure opioid receptor antagonists. These compounds exhibit low nanomolar potencies at μ, δ, and κ receptors and display pure antagonist properties (Carroll et al., 2010).

Antidepressant and Antianxiety Potential

Novel derivatives of this compound have been synthesized and evaluated for antidepressant activities using behavioral tests in mice. Compounds from this series showed significant antidepressant and antianxiety activities, suggesting their potential therapeutic applications (Kumar et al., 2017).

Anti-Bone Cancer Activity

A heterocyclic compound derived from this compound has been synthesized and evaluated for anticancer activities against human bone cancer cell lines. The study includes molecular docking investigations to assess potential antiviral activity, indicating its multifaceted application in cancer and virology research (Lv et al., 2019).

Metabolism and Excretion Studies

Research on the metabolism of designer drugs related to this compound, such as TFMPP, has been conducted. Studies include the isolation and identification of principal urinary metabolites in rats, providing insights into the drug's metabolic pathways and implications for forensic and clinical toxicology (Tsutsumi et al., 2005).

Anticonvulsant Properties

New derivatives of this compound have been synthesized and tested for anticonvulsant activities. These compounds showed potential as anticonvulsant agents, as evidenced by their performance in maximal electroshock and subcutaneous Metrazol-induced seizure tests (Aytemir et al., 2010).

Cytochrome P450 Dependent Metabolism

Studies on the metabolism of this compound derivatives like TFMPP have shown their primary metabolism through aromatic hydroxylation, catalyzed by cytochrome P450 enzymes. This research is crucial for understanding the pharmacokinetics and risk assessment in humans (Staack et al., 2004).

Safety and Hazards

1-(3-Hydroxyphenyl)piperazine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research could focus on expanding the structural diversity of piperazine derivatives, including 1-(3-Hydroxyphenyl)piperazine, to explore their potential in drug discovery .

Mechanism of Action

Target of Action

The primary target of 1-(3-Hydroxyphenyl)piperazine, also known as 3-(piperazin-1-yl)phenol, is the GABA receptor . The GABA receptor is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis .

Biochemical Analysis

Biochemical Properties

1-(3-Hydroxyphenyl)piperazine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, thereby altering metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression. Understanding these temporal effects is essential for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is critical for predicting its behavior in biological systems and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects. Understanding these aspects is crucial for predicting the compound’s behavior in vivo .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

properties

IUPAC Name

3-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGYICRITMSJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371469
Record name 1-(3-Hydroxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59817-32-2
Record name 1-(3-Hydroxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxyphenyl)piperazine
Reactant of Route 2
1-(3-Hydroxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxyphenyl)piperazine
Reactant of Route 6
1-(3-Hydroxyphenyl)piperazine

Q & A

Q1: How does 1-(3-Hydroxyphenyl)piperazine interact with monoamine transporters and what are the downstream effects?

A1: this compound, a 1-phenyl-piperazine (PP) analog, interacts with monoamine transporters (hSERT, hDAT, and hNET) in a similar manner to MDMA and other PP analogs. [] These compounds bind to the transporters and disrupt the normal reuptake process of neurotransmitters like serotonin, dopamine, and norepinephrine. [] Instead of facilitating neurotransmitter reuptake from the synaptic cleft, this compound can induce neurotransmitter release, leading to elevated levels in the synapse. [] This disruption contributes to the stimulant effects observed with these compounds. Further research, including induced fit docking models and molecular dynamics simulations, helps clarify the specific interactions of this compound within the binding sites of hSERT and hDAT. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.